GW806742X
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GW806742X 是一种有效的混合谱系激酶结构域样蛋白 (MLKL) 和血管内皮生长因子受体 2 (VEGFR2) 抑制剂。 它是一种 ATP 模拟物,与 MLKL 伪激酶结构域结合,解离常数 (Kd) 为 9.3 μM,对 VEGFR2 表现出 2 nM 的抑制浓度 (IC50) 。该化合物主要用于科学研究,以研究坏死性凋亡,这是一种程序性细胞死亡的形式。
科学研究应用
GW806742X 在科学研究中具有广泛的应用:
作用机制
GW806742X 通过与 MLKL 伪激酶结构域结合发挥作用,从而抑制其活性。这种结合阻止 MLKL 易位到细胞膜,这是坏死性凋亡途径中的一个关键步骤。 此外,this compound 抑制 VEGFR2,阻断参与血管生成的信号通路 。 该化合物与 ATP 竞争结合 MLKL 的核苷酸结合位点,有效调节信号转导并防止细胞死亡 .
准备方法
合成路线和反应条件
GW806742X 的合成涉及多个步骤,包括形成关键中间体及其随后的偶联反应。确切的合成路线和反应条件是专有的,并未公开详细披露。
工业生产方法
This compound 的工业生产遵循小分子抑制剂合成的标准方案。 这包括大规模有机合成、通过色谱纯化以及使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行质量控制 .
化学反应分析
反应类型
GW806742X 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 亲核取代反应会发生,导致形成不同的类似物.
常用试剂和条件
氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 亲核试剂,如胺或硫醇,在碱性条件下.
形成的主要产物
这些反应形成的主要产物包括 this compound 的各种类似物和衍生物,它们用于研究结构-活性关系并提高化合物的功效 .
相似化合物的比较
类似化合物
Necrostatin-1: 另一种靶向受体相互作用蛋白激酶 1 (RIPK1) 的坏死性凋亡抑制剂。
GSK’872: 抑制受体相互作用蛋白激酶 3 (RIPK3),这是坏死性凋亡途径中的另一种关键蛋白。
独特性
This compound 在双重抑制 MLKL 和 VEGFR2 方面是独特的,使其成为研究坏死性凋亡和血管生成的宝贵工具。 它对 MLKL 和 VEGFR2 的高效力和特异性使其区别于其他坏死性凋亡抑制剂 .
属性
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUTMWCDZHKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GW806742X?
A: this compound acts as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL). [, , ] MLKL is the terminal effector protein in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. By inhibiting MLKL, this compound effectively blocks the execution of necroptosis. [, , ]
Q2: How does inhibition of necroptosis by this compound translate to therapeutic potential?
A: Necroptosis is a highly inflammatory process, and its dysregulation is implicated in various diseases, including acute organ injury, inflammatory disorders, and cancer. [, ] By blocking necroptosis, this compound has shown promise in preclinical models for conditions like bacterial pneumonia [] and asthma. [] In cancer, Erigeron breviscapus injection (EBI), a natural extract, induces necroptosis in colorectal cancer cells, and this effect is significantly reduced by this compound, suggesting its potential as an anti-tumor agent. []
Q3: Has the use of this compound revealed any insights into the role of necroptosis in specific diseases?
A: Yes. Studies employing this compound have been instrumental in elucidating the role of necroptosis in various pathological conditions. For instance, in a model of acute bacterial pneumonia caused by pore-forming toxins, this compound protected macrophages from necroptotic death and improved disease outcomes, highlighting the contribution of necroptosis to lung injury. [] Similarly, in an asthma model, this compound suppressed eosinophilia, suggesting the involvement of necroptosis in allergic inflammatory responses. []
Q4: Are there any known limitations or challenges associated with this compound?
A: While this compound exhibits potent in vitro and in vivo activity, further research is needed to assess its potential for clinical translation. [, , ] This includes comprehensive safety profiling, determining optimal dosage regimens, and evaluating long-term effects. Additionally, identifying potential biomarkers for patient stratification and monitoring treatment response would be crucial for maximizing its clinical utility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。